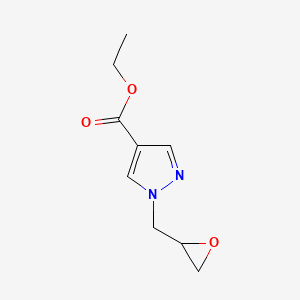

Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring an epoxide (oxirane) substituent at the N1 position. This structure combines the pyrazole core—a heterocycle renowned for its role in medicinal chemistry—with an oxiran-2-ylmethyl group, which introduces unique reactivity due to the strained three-membered epoxide ring. The compound is synthesized via alkylation reactions, such as the reaction of pyrazole precursors with epoxide-containing reagents like 2-(chloromethyl)-oxirane under reflux conditions .

Properties

IUPAC Name |

ethyl 1-(oxiran-2-ylmethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-13-9(12)7-3-10-11(4-7)5-8-6-14-8/h3-4,8H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKHINKYEGSLEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

The starting material, ethyl 1H-pyrazole-4-carboxylate, is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl 3-oxo-3-phenylpropanoate reacts with hydrazine hydrate in ethanol under reflux to yield ethyl 1H-pyrazole-4-carboxylate. Alternative routes involve Knorr pyrazole synthesis or transition-metal-catalyzed cyclization.

Base and Solvent Optimization

Critical studies demonstrate that base selection profoundly impacts regioselectivity and yield (Table 1):

Table 1: Optimization of alkylation conditions for ethyl 1H-pyrazole-4-carboxylate

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomer Ratio (4:5) |

|---|---|---|---|---|---|

| K₂CO₃ | Neat | 70 | 16 | 24 | 1:3.2 |

| Cs₂CO₃ | DMF | 40 | 8 | 58 | 4.5:1 |

| NaH | DMF | 40 | 4 | 61 | 9:1 |

| KOH | DMF | 60 | 6 | 49 | 7:1 |

Sodium hydride (NaH) in dimethylformamide (DMF) at 40°C emerged as optimal, achieving 61% yield with a 9:1 preference for the 4-carboxylate isomer. The strong base deprotonates the pyrazole nitrogen selectively, while DMF stabilizes the transition state through polar aprotic effects.

Purification and Stability Considerations

Crude reaction mixtures often contain unreacted starting material, regioisomers, and oligomeric byproducts. Key purification steps include:

Chromatographic Separation

Flash chromatography on silica gel with dichloromethane/methanol (20:1) effectively isolates the target compound. The 4-carboxylate isomer elutes earlier than the 5-carboxylate due to reduced polarity.

Crystallization Techniques

Recrystallization from ethanol/water (3:1) yields colorless needles with >98% purity (mp 162–165°C). However, the compound is hygroscopic and requires storage under argon.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₀H₁₂N₂O₃ [M+H]⁺: 209.0926, Found: 209.0923.

Scalability and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and minimize epoxide polymerization. A representative protocol involves:

- Mixing ethyl 1H-pyrazole-4-carboxylate (1.0 equiv) and NaH (1.2 equiv) in DMF at 40°C.

- Introducing 2-(chloromethyl)oxirane (1.5 equiv) over 2 h.

- Quenching with ice-water and extracting with ethyl acetate.

- Distilling under reduced pressure (50 mbar, 60°C) to recover DMF (>95%).

This method achieves 58% isolated yield with 91% purity, suitable for pharmaceutical intermediates.

Comparative Analysis with Structural Analogues

Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate exhibits distinct reactivity compared to its 5-carboxylate isomer:

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols.

Reduction: The compound can be reduced to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring typically yields diols, while nucleophilic substitution can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Synthetic Applications

Intermediate in Organic Synthesis

Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It has been utilized in the preparation of functionalized pyrazole derivatives through regioselective alkylation reactions. For instance, it can be reacted with different amines to yield tetrahydro[1,4]diazepin derivatives, showcasing its utility in synthesizing complex molecular architectures .

Formation of Isoxazole Derivatives

This compound is instrumental in synthesizing isoxazole derivatives, which are known for their pharmacological properties. The reaction of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate with suitable reagents leads to the formation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These derivatives have been explored for their potential therapeutic applications.

Biological Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate. For example, derivatives synthesized through its alkylation have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation .

Antiviral Properties

Research indicates that certain derivatives of this compound exhibit antiviral activity, particularly against HIV. The structural modifications facilitated by the epoxide group enhance interactions with viral enzymes, making them potential candidates for further development as antiviral agents .

Case Studies

| Study | Synthesis Method | Target Compound | Biological Activity | Yield |

|---|---|---|---|---|

| Study A | Regioselective alkylation with amines | Tetrahydro[1,4]diazepin derivatives | Anticancer | 63–98% |

| Study B | Reaction with isoxazole precursors | Isoxazole derivatives | Anticancer | Variable |

| Study C | Alkylation with chloromethyl oxirane | N-substituted pyrazoles | Antiviral (HIV) | Good yield |

Mechanism of Action

The mechanism of action of Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Ethyl 1-Ethyl-3-(Oxolan-2-yl)-1H-Pyrazole-4-Carboxylate

- Substituent : Oxolan-2-yl (tetrahydrofuran ring) instead of oxiran-2-ylmethyl.

- Molecular Weight : 238.28 g/mol (C₁₂H₁₈N₂O₃), identical to the target compound.

- Synthesis : Similar alkylation methods but with tetrahydrofuran-derived reagents.

- This makes it less suitable for applications requiring electrophilic reactivity .

Ethyl 1-(Tetrahydrofuran-2-yl)-1H-Pyrazole-4-Carboxylate

Ethyl 4-Amino-3-(4-Chlorophenyl)-1-(Oxiran-2-ylmethyl)-1H-Pyrazole-5-Carboxylate

Ethyl 1-(4-Methoxybenzyl)-1H-Pyrazole-4-Carboxylate

- Substituent : 4-Methoxybenzyl (aromatic group with methoxy substituent).

- Molecular Weight : ~260.29 g/mol (C₁₄H₁₆N₂O₃).

- Synthesis : Decarboxylative N-alkylation using 4-methoxyphenylacetic acid derivatives .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : The epoxide group in Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate distinguishes it from analogs with saturated ethers (e.g., tetrahydrofuran), enabling ring-opening reactions useful in prodrug design or covalent inhibitor development .

- Stability Considerations : The epoxide’s reactivity may necessitate stabilization strategies (e.g., formulation in anhydrous conditions) to prevent premature degradation .

Biological Activity

Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate has been achieved through various methodologies, often involving regioselective alkylation and cyclization processes. A notable strategy involves the reaction of pyrazole derivatives with epoxide compounds, leading to the formation of oxirane-fused structures. For instance, a study highlighted a two-step synthesis that included the opening of the oxirane ring followed by cyclization to produce biologically active pyrazolo[1,5-a][1,4]diazepinones .

Biological Activity

The compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Several studies have reported the anticancer properties of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate and its derivatives. For example:

- Cell Line Studies : In vitro assays demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and SKOV-3 (ovarian cancer). The compounds induced apoptosis and inhibited cell proliferation effectively .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.302 | Induces apoptosis |

| A549 | 0.738 | Cell cycle arrest at G2/M phase |

| SKOV-3 | 0.86 | Suppresses invasion and migration |

Enzyme Inhibition

The compound also shows inhibitory activity against specific kinases:

- FLT3 Kinase : It was found to inhibit FLT3 kinase with an IC50 value of 7.89 nM, which is crucial for the treatment of certain leukemias .

- GSK3β Inhibition : Another study indicated that derivatives could inhibit glycogen synthase kinase 3β (GSK3β), affecting cell cycle regulation and apoptosis in cancer cells .

The biological activity of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Kinase Inhibition : By inhibiting critical kinases like FLT3 and GSK3β, it disrupts signaling pathways essential for tumor growth and survival.

Case Studies

A series of case studies have explored the efficacy of this compound in various therapeutic contexts:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with DMF-DMA and substituted hydrazines, followed by epoxidation of the resulting pyrazole derivative. For example, cyclocondensation of ethyl acetoacetate and phenylhydrazine yields ethyl pyrazole-4-carboxylate intermediates, which are alkylated with epichlorohydrin to introduce the oxirane (epoxide) moiety . Structural confirmation of intermediates involves FTIR, NMR, and X-ray crystallography. For instance, X-ray diffraction has been used to validate the crystal structure of analogous pyrazole carboxylates .

Q. How is the structural integrity of Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate confirmed in research settings?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and epoxide integration .

- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., C–O–C epoxide geometry) .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as epoxides are potential irritants .

- Waste Disposal : Segregate halogenated or reactive byproducts and use licensed waste management services .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the oxirane group into pyrazole derivatives?

- Methodological Answer :

- Catalytic Systems : Ru-based catalysts (e.g., Ru(dtbbpy)) enhance decarboxylative N-alkylation efficiency, enabling epoxide coupling at mild temperatures .

- Solvent Selection : Mixed solvents like DCE/HFIP (2:1) improve solubility and reaction rates for epoxide-functionalized intermediates .

- Kinetic Control : Lower reaction temperatures (0–5°C) reduce epoxide ring-opening side reactions .

Q. What mechanistic insights explain the reactivity of the oxirane moiety in further functionalization?

- Methodological Answer : The strained epoxide ring undergoes nucleophilic attack at the less substituted carbon. For example:

- Ring-Opening with Amines : Forms β-amino alcohols, useful for generating imidazolo-thiadiazole hybrids .

- Acid-Catalyzed Reactions : Epoxide protonation facilitates electrophilic addition, enabling spirocyclic compound synthesis . Computational studies (DFT) can model transition states and regioselectivity .

Q. How should researchers address contradictions in yield data across different synthetic methods?

- Methodological Answer :

- Comparative Analysis : Replicate methods from literature (e.g., cyclocondensation vs. decarboxylative alkylation) under controlled conditions .

- Byproduct Profiling : Use LC-MS to identify side products (e.g., diastereomers from epoxide ring-opening) affecting yields .

- Parameter Screening : Systematically vary catalysts, solvents, and temperatures to identify optimal conditions .

Q. What computational tools are used to predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on epoxide stability and reaction pathways .

- Docking Studies : Assess binding affinities for biological targets (e.g., enzymes) using software like AutoDock .

Q. What methodologies are employed to explore the biological potential of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (e.g., HIV-1 integrase) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., aryl groups on pyrazole) and correlate with bioactivity data .

- Toxicity Profiling : Use cell viability assays (MTT) and Ames tests to evaluate cytotoxicity and mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.